molecular formula C19H19N3O2 B4504500 N-(2-ethoxyphenyl)-4-(imidazol-1-ylmethyl)benzamide

N-(2-ethoxyphenyl)-4-(imidazol-1-ylmethyl)benzamide

Cat. No.: B4504500
M. Wt: 321.4 g/mol
InChI Key: ULPJWDNUTMNEEF-UHFFFAOYSA-N
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Description

N-(2-ethoxyphenyl)-4-(imidazol-1-ylmethyl)benzamide is a useful research compound. Its molecular formula is C19H19N3O2 and its molecular weight is 321.4 g/mol. The purity is usually 95%.
The exact mass of the compound N-(2-ethoxyphenyl)-4-(1H-imidazol-1-ylmethyl)benzamide is 321.147726857 g/mol and the complexity rating of the compound is 396. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Electrophysiological Activity

The compound has been explored for its cardiac electrophysiological activities, showing potential as a selective class III agent. Studies have indicated that compounds with the 1H-imidazol-1-yl moiety exhibit comparable potency in vitro to other known selective class III agents, suggesting its utility in addressing arrhythmias (Morgan et al., 1990).

Fluorescence Properties

Research on derivatives of N-substituted imidazolylbenzamides has led to the discovery of novel blue-emitting fluorophores. These compounds, characterized for their absorption, emission, quantum yields, and dipole moments across various solvents, present new opportunities for applications in material science and molecular imaging (Padalkar et al., 2015).

Conjugate Addition Reactions

The versatility of imidazolines in conjugate addition reactions, with the ability to yield carboxylic acids upon hydrolysis, underscores the compound's potential in synthetic organic chemistry. This reactivity pattern opens pathways for constructing complex molecules (Jones & Hirst, 1989).

Angiotensin II Receptor Antagonism

N-(biphenylylmethyl)imidazoles, a related class of compounds, have shown potent antihypertensive effects upon oral administration. This discovery points to the potential of N-(2-ethoxyphenyl)-4-(1H-imidazol-1-ylmethyl)benzamide derivatives in the development of new therapeutic agents for hypertension (Carini et al., 1991).

Anticancer Evaluation

The structural motif of N-substituted imidazolylbenzamides has been incorporated into compounds showing significant anticancer activities across various cancer cell lines. This highlights the potential for these compounds in oncological research and drug development (Ravinaik et al., 2021).

Antiulcer Agents

Imidazo[1,2-a]pyridines, through modifications at the 3-position, have been synthesized as potential antiulcer agents showing cytoprotective properties. These findings suggest a therapeutic application in the treatment of ulcers (Starrett et al., 1989).

Properties

IUPAC Name

N-(2-ethoxyphenyl)-4-(imidazol-1-ylmethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O2/c1-2-24-18-6-4-3-5-17(18)21-19(23)16-9-7-15(8-10-16)13-22-12-11-20-14-22/h3-12,14H,2,13H2,1H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULPJWDNUTMNEEF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1NC(=O)C2=CC=C(C=C2)CN3C=CN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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